N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide
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Overview
Description
N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a sulfanyl group attached to a hydroxyphenyl ring, which is further connected to an octadecylethanediamide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the S-alkylation of 4-hydroxyphenyl sulfide with an appropriate alkylating agent, followed by the coupling of the resulting intermediate with octadecylethanediamide under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to an alkoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N1-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide involves its interaction with specific molecular targets and pathways. The sulfanyl and hydroxyphenyl groups can participate in various biochemical interactions, potentially affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenyl sulfone (Bisphenol S): Similar in structure due to the presence of hydroxyphenyl and sulfone groups.
Bis(4-hydroxyphenyl)methane: Shares the hydroxyphenyl moiety but differs in the connecting groups.
Uniqueness
N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide is unique due to the combination of its sulfanyl, hydroxyphenyl, and octadecylethanediamide groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
166890-94-4 |
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Molecular Formula |
C32H48N2O3S |
Molecular Weight |
540.8 g/mol |
IUPAC Name |
N'-[4-(4-hydroxyphenyl)sulfanylphenyl]-N-octadecyloxamide |
InChI |
InChI=1S/C32H48N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-33-31(36)32(37)34-27-18-22-29(23-19-27)38-30-24-20-28(35)21-25-30/h18-25,35H,2-17,26H2,1H3,(H,33,36)(H,34,37) |
InChI Key |
BMGYXSCIDIRVAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)O |
Origin of Product |
United States |
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